

Section 1: Synthesis and Experimental Protocols

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Compound of Interest		
Compound Name:	Magnesiumyttrium (2/1)	
Cat. No.:	B15489919	Get Quote

The isolation and characterization of the Mg2Y phase are fundamental to understanding its contribution to alloy properties. Synthesis is typically achieved through metallurgical processes, followed by detailed characterization.

Experimental Protocols

Synthesis via Arc Melting

A common laboratory method for producing Mg-Y intermetallic compounds is arc melting. This protocol ensures high purity and compositional accuracy.

- Material Preparation: High-purity magnesium (99.9%) and yttrium (99.9%) are weighed in the stoichiometric ratio for Mg2Y.
- Melting Environment: The materials are placed in a water-cooled copper hearth within a
 vacuum chamber, which is subsequently backfilled with a high-purity inert gas, such as
 argon, to prevent oxidation.
- Melting Process: A non-consumable tungsten electrode generates an electric arc to melt the raw materials.
- Homogenization: The resulting ingot is flipped and re-melted multiple times (typically 4-5) to ensure chemical homogeneity.



• Annealing: The as-cast ingot may be sealed in a quartz tube under an inert atmosphere and annealed at an elevated temperature (e.g., 500°C) for an extended period (e.g., 120 hours) to achieve phase equilibrium.

Structural Characterization via X-Ray Diffraction (XRD)

XRD is used to identify the crystal structure and determine the lattice parameters of the synthesized compound.

- Sample Preparation: A small portion of the synthesized Mg2Y ingot is ground into a fine powder using a mortar and pestle in an inert environment to prevent oxidation.
- Data Acquisition: The powder is mounted onto a sample holder and placed in a powder diffractometer. The sample is irradiated with monochromatic X-rays (commonly Cu Kα, λ = 1.5406 Å) over a defined angular range (e.g., 2θ = 20-90°).
- Analysis: The resulting diffraction pattern is analyzed. The peak positions are used to identify
 the crystal structure and calculate the lattice parameters, while the peak intensities and
 widths provide information about texture and crystallite size.

First-Principles Computational Analysis

Density Functional Theory (DFT) is a powerful tool for predicting the properties of intermetallic compounds from fundamental quantum mechanics.[1][2]

- Structure Definition: The crystal structure of Mg2Y (Hexagonal C14 Laves phase) is used as the input.[3]
- Calculation Parameters: The calculation is performed using software like VASP or Quantum ESPRESSO. Key parameters include the choice of exchange-correlation functional (e.g., Generalized Gradient Approximation - GGA), a plane-wave cutoff energy, and a k-point mesh for sampling the Brillouin zone.
- Structural Relaxation: The lattice parameters and atomic positions are optimized to find the minimum energy configuration.



 Property Calculation: Following relaxation, properties such as the total energy (for formation enthalpy), elastic constants (via stress-strain or energy-strain methods), and electronic density of states are calculated.[2][4]

Section 2: Structural and Thermodynamic Properties

The stability and phase relationships of Mg2Y are governed by its crystallographic and thermodynamic characteristics.

Crystal Structure

Mg2Y is one of three stable intermetallic phases in the Mg-Y binary system, the others being Mg24Y5 and MgY.[5] It crystallizes in the C14-type hexagonal Laves phase structure.[3]

Property	Value	Reference
Crystal System	Hexagonal	[6]
Space Group	P63/mmc (No. 194)	[7] (for isostructural MgZn2)
Structure Type	C14 Laves	[3]
Lattice Parameter, a	6.028 Å	[6]
Lattice Parameter, c	9.835 Å	[6]

Phase Diagram and Formation

According to the calculated Mg-Y phase diagram, the Mg2Y phase is formed via a peritectic reaction at 785°C, where the liquid phase reacts with the MgY phase (Liquid + MgY → Mg2Y). [5] At 616°C, a subsequent peritectic reaction occurs where Mg2Y reacts with the liquid to form Mg24Y5 (Liquid + Mg2Y → Mg24Y5).[5] The homogeneity range for the Mg2Y phase at 673 K (400°C) is approximately 70.5-75.8 at% Mg.[8]

Thermodynamic Properties

First-principles calculations have been employed to determine the thermodynamic stability of the Mg2Y phase. Properties like the heat of formation and cohesive energy indicate its stability.



[4]

Property	Value	Method
Heat of Formation	-13.1 kJ/mol	First-Principles Calculation
Cohesive Energy	-3.73 eV/atom	First-Principles Calculation
Melting Point	~785 °C (Formation Temperature)	Phase Diagram Analysis[5]

Section 3: Mechanical Properties

The mechanical properties of the Mg2Y intermetallic are crucial for its role as a strengthening precipitate in magnesium alloys. Due to its brittle nature, these properties are often determined via first-principles calculations or nanoindentation experiments.

Elastic Properties

The calculated elastic constants and moduli provide insight into the stiffness and mechanical response of Mg2Y.[1][2]

Property	Value (GPa)	Method
Bulk Modulus (B)	39.7	First-Principles Calculation[2]
Shear Modulus (G)	26.5	First-Principles Calculation[2]
Young's Modulus (E)	67.4	First-Principles Calculation[2]
Dimensionless Ratios	Value	Method
Poisson's Ratio (v)	0.27	First-Principles Calculation[2]
Pugh's Ratio (B/G)	1.50	First-Principles Calculation

The Pugh's ratio (B/G) is a common indicator of ductility in materials. A value below 1.75 typically signifies brittle behavior, which is consistent with the nature of intermetallic compounds like Mg2Y.



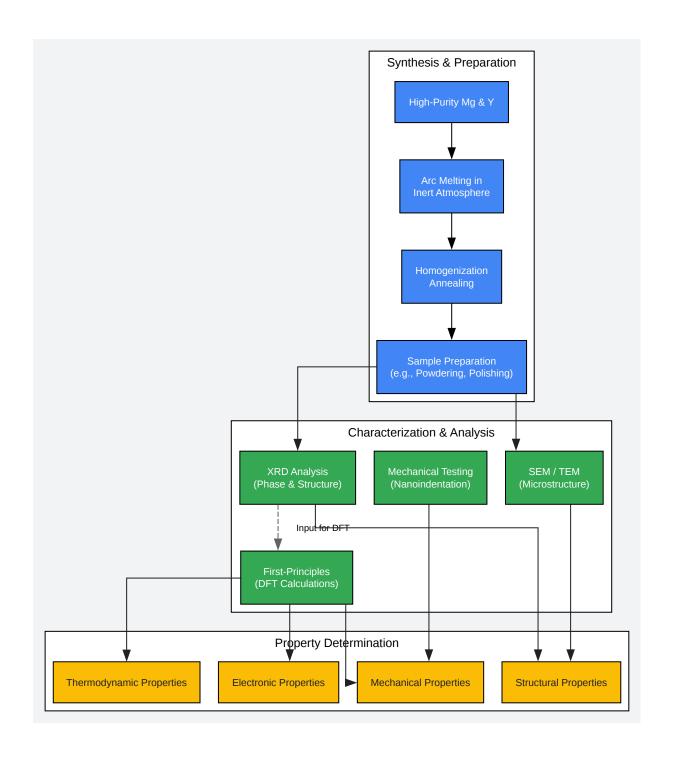
Section 4: Electronic Properties

The electronic structure of Mg2Y explains the nature of its atomic bonding and its physical properties. Calculations of the electronic density of states (DOS) reveal the distribution of electronic states at different energy levels.[1][2] The analysis indicates that Mg2Y exhibits metallic characteristics, which is typical for intermetallic compounds. This metallic nature is a result of the absence of a band gap at the Fermi level, allowing for electronic conduction.

Section 5: Workflows and Logical Relationships

Visualizing the workflows for characterization and the fundamental relationships between phases provides a clearer understanding of the material.

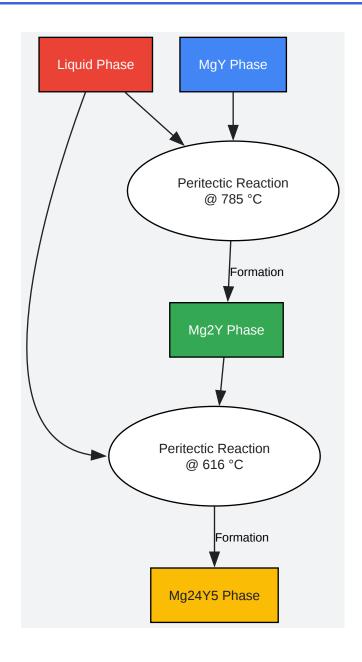




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Caption: Experimental and computational workflow for characterizing Mg2Y.

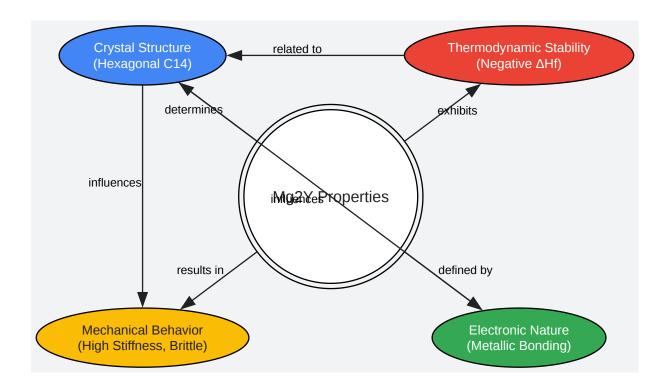




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Caption: Formation sequence of Mg2Y and Mg24Y5 in the Mg-Y system.





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Caption: Interrelationship of core properties of the Mg2Y compound.

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